

Spectroscopic Analysis of 1-Fluoro-2-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoro-2-iodobenzene

Cat. No.: B1346556

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-fluoro-2-iodobenzene**. The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and application of this compound in research and development.

Data Presentation

The following tables summarize the key spectroscopic data for **1-fluoro-2-iodobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Fluoro-2-iodobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.713	ddd	$J(\text{H,H}) = 7.8, 1.6 \text{ Hz}$, $J(\text{H,F}) = 6.3 \text{ Hz}$	H-6
7.275	ddd	$J(\text{H,H}) = 8.2, 7.4, 1.6 \text{ Hz}$	H-4
7.029	td	$J(\text{H,H}) = 7.4 \text{ Hz}$, $J(\text{H,F}) = 5.0 \text{ Hz}$	H-5
6.865	td	$J(\text{H,H}) = 8.2 \text{ Hz}$, $J(\text{H,F}) = 7.9 \text{ Hz}$	H-3

Solvent: CDCl_3 , Frequency: 399.65 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data for **1-Fluoro-2-iodobenzene**

Chemical Shift (δ) ppm	Assignment
163.7 (d, $^1J(\text{C,F}) = 253 \text{ Hz}$)	C-1
140.2 (d, $^3J(\text{C,F}) = 3 \text{ Hz}$)	C-6
130.3 (d, $^4J(\text{C,F}) = 4 \text{ Hz}$)	C-4
125.1 (d, $^3J(\text{C,F}) = 8 \text{ Hz}$)	C-5
116.1 (d, $^2J(\text{C,F}) = 22 \text{ Hz}$)	C-3
95.3 (d, $^2J(\text{C,F}) = 23 \text{ Hz}$)	C-2

Note: Specific assignments are based on typical chemical shifts and coupling constants for fluorinated and iodinated benzene derivatives. More detailed 2D NMR experiments would be required for unambiguous assignment.

Table 3: ^{19}F NMR Spectroscopy - Expected Chemical Shift

Functional Group	Expected Chemical Shift Range (ppm)
Aromatic Fluorine (Ar-F)	-100 to -170

Reference: CFCl_3 . The exact chemical shift for **1-fluoro-2-iodobenzene** is not readily available in the searched literature, but it is expected to fall within the typical range for fluoroaromatic compounds.[2]

Vibrational Spectroscopy

Table 4: Infrared (IR) Spectroscopy - Expected Absorption Peaks

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic ring
1300-1000	C-F stretch	Aryl-F
850-550	C-I stretch	Aryl-I
900-675	C-H bend (out-of-plane)	Aromatic

Note: Specific peak assignments from an experimental spectrum of **1-fluoro-2-iodobenzene** are not detailed in the available literature. The table presents expected absorption regions based on characteristic functional group frequencies.[3][4][5] An IR spectrum is available for viewing at ChemicalBook.[1]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **1-Fluoro-2-iodobenzene**

m/z	Relative Intensity	Assignment
222	100%	$[\text{M}]^+$ (Molecular Ion)
95	High	$[\text{M}-\text{I}]^+$
75	Moderate	Fragmentation product

Ionization Method: Electron Ionization (EI)[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Vis absorption data for **1-fluoro-2-iodobenzene** was found in the performed searches.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F)

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **1-fluoro-2-iodobenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - For ^{13}C NMR, a higher concentration is recommended, typically 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent.
 - Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.
 - Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be an automated or manual process.
- Tune and match the probe to the appropriate nucleus (^1H , ^{13}C , or ^{19}F).
- Data Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay for the nucleus being observed.
 - For ^1H NMR, a single scan may be sufficient for a concentrated sample. For more dilute samples or for ^{13}C and ^{19}F NMR, multiple scans will be necessary to achieve an adequate signal-to-noise ratio.
 - Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of neat **1-fluoro-2-iodobenzene** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Alternatively, for an ATR-FTIR spectrometer, place a drop of the liquid directly onto the ATR crystal.
- Instrument Setup:

- Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the IR spectrometer.
- Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract any atmospheric or instrument-related absorptions.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the significant absorption peaks.

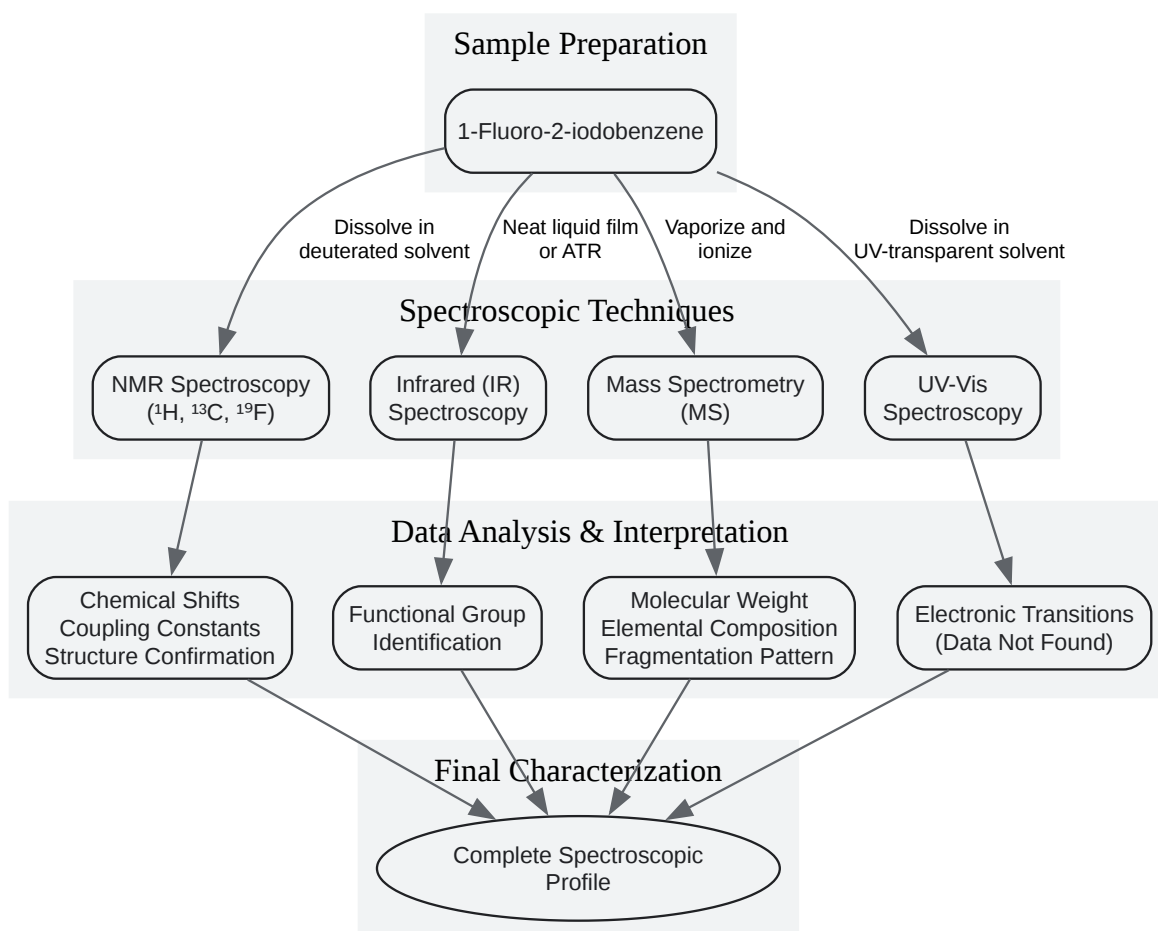
Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of **1-fluoro-2-iodobenzene** into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.
- Ionization:
 - The sample molecules are ionized in the gas phase. A common method for this type of molecule is Electron Ionization (EI), where a high-energy electron beam is used to knock an electron off the molecule, forming a molecular ion ($[\text{M}]^+$).
- Mass Analysis:
 - The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:

- The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.^[6]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-fluoro-2-iodobenzene**.



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Caption: Workflow for the spectroscopic characterization of **1-fluoro-2-iodobenzene**.

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